Coordination Mode and Chelate Formation: Direct Comparison of 2-bpmp vs. 3-bpmp in Zinc(II) Complexes
In a direct structural comparison, the target ligand 2-bpmp forms tetradentate chelate complexes with transition metals, while the 3-pyridyl isomer (3-bpmp) acts exclusively as a bridging bidentate ligand. For 2-bpmp, the complex [Cu(2-bpmp)(NO3)2] exhibits a five-coordinate geometry with Cu–N(piperazine) bond distances ranging from 2.013 to 2.054 Å [1]. In contrast, the 3-bpmp ligand coordinates only through its pyridyl nitrogen atoms in the polymer [ZnCl2(3-bpmp)]n, forming chains with Zn–N(pyridyl) distances of approximately 2.05 Å, while the piperazine nitrogen atoms remain non-coordinating [2].
| Evidence Dimension | Coordination Mode and Bond Distances |
|---|---|
| Target Compound Data | Tetradentate chelation (Cu–N bonds: 2.013–2.054 Å) [1] |
| Comparator Or Baseline | 3-bpmp: bridging bidentate (Zn–N bonds: ~2.05 Å, piperazine N non-coordinating) [2] |
| Quantified Difference | 2-bpmp engages 4 donor atoms (tetradentate) vs. 3-bpmp engages 2 donor atoms (bidentate); Cu–N bond lengths for 2-bpmp are comparable to Zn–N bond lengths for 3-bpmp, but the coordination number differs significantly. |
| Conditions | Single-crystal X-ray diffraction; [Cu(2-bpmp)(NO3)2] and [ZnCl2(3-bpmp)]n complexes. |
Why This Matters
This difference dictates that 2-bpmp is suitable for synthesizing discrete mononuclear chelate complexes, whereas 3-bpmp yields extended coordination polymers, directly impacting the selection of the ligand for targeted supramolecular architectures.
- [1] R. P. John et al. (1999). Synthesis of a tetradentate piperazine ligand and a structural study of its coordination compounds. Polyhedron, 18(17), 2265-2273. View Source
- [2] Open Access Library UiTM. (2009). catena-Poly[[dichloridozinc(II)]-μ-1,4-bis(3-pyridylmethyl)piperazine]. View Source
